4-Ethoxy-3-fluorophenol

Catalog No.
S767959
CAS No.
98121-48-3
M.F
C8H9FO2
M. Wt
156.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxy-3-fluorophenol

CAS Number

98121-48-3

Product Name

4-Ethoxy-3-fluorophenol

IUPAC Name

4-ethoxy-3-fluorophenol

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3

InChI Key

WGANANYZKYVOBZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)O)F

Canonical SMILES

CCOC1=C(C=C(C=C1)O)F

4-Ethoxy-3-fluorophenol is an organic compound with the molecular formula C8H9FO2C_8H_9FO_2. It features a phenolic structure with an ethoxy group and a fluorine atom attached to the aromatic ring, specifically at the 4 and 3 positions, respectively. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry, due to its unique structural characteristics and reactivity.

Due to the lack of information on its applications, a mechanism of action for 4-Ethoxy-3-fluorophenol cannot be determined at this time [, ].

  • Availability: 4-Ethoxy-3-fluorophenol is commercially available from several chemical suppliers, including Sigma-Aldrich and VWR [, ].
  • Limited information: There is no readily available information on its specific research applications or properties beyond its basic structure and formula (C8H9FO2) [, ].
  • Possibility of ongoing research: It's possible that research involving this compound is ongoing but not yet published in the public domain.
  • Potential for future applications: Due to the presence of a fluorine atom and an ethoxy group, 4-ethoxy-3-fluorophenol might hold potential for various research applications, such as:
    • Medicinal chemistry: Fluorine substitution and the presence of an ethoxy group are common modifications in drug discovery [].
    • Material science: Fluorine-containing molecules can exhibit interesting properties relevant to materials science applications [].
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  • Biological Studies: The compound is investigated for its potential biological activity and interactions with enzymes and other biomolecules.
  • Industrial Use: It is utilized in producing specialty chemicals and materials with specific properties, contributing to advancements in chemical manufacturing .
  • Research indicates that 4-Ethoxy-3-fluorophenol may exhibit biological activity, particularly in enzyme interactions and metabolic pathways. The presence of the phenolic group allows for hydrogen bonding with biological macromolecules, potentially influencing various biological processes. Studies are ongoing to explore its therapeutic applications and interactions with biomolecules .

    The synthesis of 4-Ethoxy-3-fluorophenol can be achieved through several methods:

    • Fluorination of 4-Ethoxyphenol: This method involves treating 4-ethoxyphenol with a fluorinating agent such as fluorine gas or Selectfluor under controlled conditions to introduce the fluorine atom into the phenolic ring .
    • Nucleophilic Aromatic Substitution: Another approach includes the nucleophilic substitution of a suitable precursor compound, followed by necessary modifications to yield the desired product.

    Industrial synthesis typically focuses on optimizing reaction conditions to ensure high yield and purity, often employing techniques like distillation or recrystallization for purification.

    The interactions of 4-Ethoxy-3-fluorophenol with biological systems are under investigation. Its mechanism of action likely involves binding to molecular targets within biochemical pathways, influenced by its unique functional groups. Ongoing studies aim to elucidate these interactions further, assessing its potential therapeutic effects and safety profiles .

    Several compounds share structural similarities with 4-Ethoxy-3-fluorophenol. Here are some notable examples:

    Compound NameStructural DifferencesUnique Aspects
    4-EthoxyphenolLacks the fluorine atomDifferent reactivity and biological properties
    3-FluorophenolLacks the ethoxy groupVariations in solubility and interaction profiles
    4-Fluoro-3-methoxyphenolContains a methoxy instead of ethoxyAffects chemical behavior and potential applications
    4-Chloro-3-fluorophenolContains chlorine instead of ethoxyAlters reactivity patterns compared to fluorinated analogs

    The uniqueness of 4-Ethoxy-3-fluorophenol lies in its specific combination of functional groups, which significantly influences its chemical reactivity and biological activity compared to these similar compounds. Each structural variation leads to distinct properties that can be leveraged for different applications in research and industry.

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    Wikipedia

    4-Ethoxy-3-fluorophenol

    Dates

    Modify: 2023-08-15

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